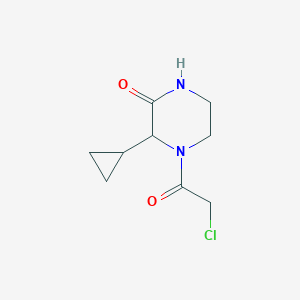
3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-methylphenyl isocyanate is a colorless liquid with an acrid odor . It’s denser than water and is used to make other chemicals . It’s also known as 2-chloro-4-isocyanato-1-methylbenzene .
Molecular Structure Analysis
The molecular formula of 3-Chloro-4-methylphenyl isocyanate is C8H6ClNO . The molecular weight is 167.59 .Chemical Reactions Analysis
This compound is water-reactive and flammable . It decomposes in water, releasing flammable, toxic, or corrosive gases and runoff . It’s incompatible with many classes of compounds, reacting exothermically to release toxic gases . Reactions with amines, aldehydes, alcohols, alkali metals, ketones, mercaptans, strong oxidizers, hydrides, phenols, and peroxides can cause vigorous releases of heat .Physical And Chemical Properties Analysis
The physical properties of 3-Chloro-4-methylphenyl isocyanate include a refractive index of n20/D 1.557 (lit.), a boiling point of 107 °C/3 mmHg (lit.), and a density of 1.224 g/mL at 25 °C (lit.) .科学的研究の応用
Chemical Synthesis and Structure-Activity Relationships
The compound is related to the synthesis and study of chemical structures that exhibit potential biological activities. For example, a series of related compounds were prepared from substituted 1-phenyl-2-propanones, which demonstrated significant antimalarial activity against Plasmodium berghei in mice. These studies provide insights into the quantitative structure-activity relationships, highlighting the importance of the phenyl ring substituents in enhancing antimalarial potency (Werbel et al., 1986).
Antiviral and Antimicrobial Activities
Compounds with structural similarities have been synthesized and characterized, revealing antiviral activities against specific targets. For instance, pyrazole derivatives containing an oxime moiety demonstrated inactivation effects against Tobacco Mosaic Virus (TMV), comparable to commercial antiviral agents (Ouyang et al., 2008). Additionally, antimycobacterial agents have been developed by modifying the lipophilicity of phenyl rings, which showed enhanced activity against Mycobacterium tuberculosis and atypical mycobacteria (Biava et al., 2008).
Novel Compound Synthesis for Biological Studies
The synthesis of novel compounds for biological studies is a significant area of research. For example, new derivatives of griseofulvin with moderate antitumor and antimicrobial activity have been discovered from marine endophytic fungi, showcasing the potential of marine resources in drug discovery (Xia et al., 2011).
Eco-Friendly Synthesis Methods
Eco-friendly synthesis methods are being explored to create biologically active compounds. The use of SnO2 nanoparticles under microwave irradiation presents a practical and environmentally friendly approach to synthesizing compounds with potential hemolytic and cytotoxic activities (Roopan & Khan, 2011).
Safety and Hazards
作用機序
Target of Action
The primary target of the compound “3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one” is currently unknown
Biochemical Pathways
Without knowledge of the compound’s primary targets, it’s challenging to summarize the affected biochemical pathways and their downstream effects . Once the targets are identified, it would be possible to map the compound’s effects on various biochemical pathways.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability. Without specific information about the compound’s mechanism of action and pharmacokinetics, it’s difficult to discuss how environmental factors might influence its activity .
特性
IUPAC Name |
3-(4-chloro-3-methylphenyl)-7-methyl-4,6,7,8-tetrahydro-1H-cinnolin-5-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-9-5-15-12(16(20)6-9)8-14(18-19-15)11-3-4-13(17)10(2)7-11/h3-4,7,9,19H,5-6,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGAHDUVMRXOICD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(CC(=NN2)C3=CC(=C(C=C3)Cl)C)C(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chloro-3-methylphenyl)-7-methyl-1,4,6,7,8-pentahydrocinnolin-5-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

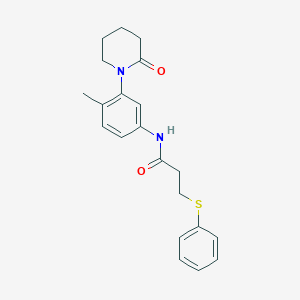
![N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2862771.png)
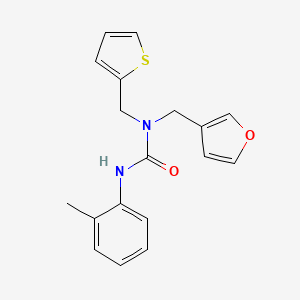
![3-(3-Chlorophenyl)-1-[3-(1,2,5-thiadiazol-3-yloxy)pyrrolidin-1-yl]propan-1-one](/img/structure/B2862775.png)
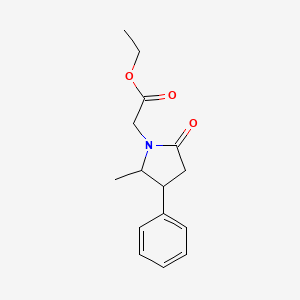
![N-[2-(2,3-Dihydro-1,4-benzodioxin-3-yl)ethyl]but-2-ynamide](/img/structure/B2862779.png)
![N-(4-fluorophenyl)-2-[1-(4-fluorophenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2862781.png)

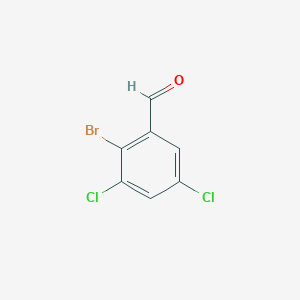


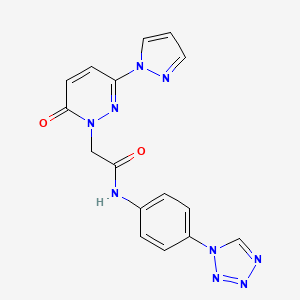
![2-[4-(5-Ethylpyrimidin-2-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B2862792.png)
